molecular formula C11H17NO4 B7575036 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid

2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid

Cat. No. B7575036
M. Wt: 227.26 g/mol
InChI Key: FBTCOPMDYVPLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid, also known as CPCC, is a synthetic amino acid that has gained attention in recent years due to its potential applications in scientific research. CPCC is a derivative of the naturally occurring amino acid glycine and has been shown to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid has been used in various scientific research applications, including as a building block for peptide synthesis, as a tool for studying protein-ligand interactions, and as a potential therapeutic agent for various diseases. 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid has also been used as a chiral auxiliary in asymmetric synthesis reactions.

Mechanism of Action

2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid is believed to interact with specific amino acid residues in proteins through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channel activity, and the regulation of gene expression. 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical and physical properties. 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid can also be easily incorporated into peptides and proteins, making it a valuable tool for studying protein-ligand interactions. However, one limitation of 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid. One area of interest is the development of 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid-based therapeutics for various diseases, including neurodegenerative diseases and cancer. Another area of interest is the use of 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid as a tool for studying protein-protein interactions and protein folding. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid and its potential applications in scientific research.

Synthesis Methods

2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid can be synthesized through a multistep process starting with the reaction of cyclopropylamine with ethyl oxalate. The resulting product is then converted to the corresponding acid chloride, which is subsequently reacted with glycine to form 2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

properties

IUPAC Name

2-[cyclopropyl(oxane-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-10(14)7-12(9-1-2-9)11(15)8-3-5-16-6-4-8/h8-9H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTCOPMDYVPLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid

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